Benperidol-d5 is a deuterated form of Benperidol, a neuroleptic drug belonging to the butyrophenone class. It is primarily indicated for the treatment of psychoses, manic episodes, and psychomotor agitation. Benperidol has been utilized in clinical settings for various psychiatric disorders, including schizophrenia and anxiety disorders. The introduction of deuterium in Benperidol-d5 enhances its pharmacokinetic profile, allowing for more precise studies in metabolic pathways and drug interactions.
Benperidol-d5 is classified as a small organic molecule and falls under the category of alkyl-phenylketones. It is characterized by its complex structure, which includes a piperidine ring and a butyrophenone moiety. The compound is recognized for its high potency in dopamine receptor antagonism, particularly at the D2 receptor, making it effective in managing psychotic symptoms.
The synthesis of Benperidol-d5 involves the incorporation of deuterium atoms into the original Benperidol molecule. This process typically includes:
Industrial production methods mirror these synthetic routes but are scaled up to ensure high purity and yield.
Benperidol-d5 has a molecular formula of with a molecular weight of approximately 386.474 g/mol. The IUPAC name for this compound is:
The structure can be represented using various chemical identifiers:
Benperidol-d5 can undergo several chemical reactions:
These reactions yield various derivatives that can be analyzed for their pharmacological properties.
Benperidol-d5 functions primarily through antagonism of dopamine receptors, particularly D2 and D4 receptors. This antagonistic action diminishes dopamine activity—a neurotransmitter involved in mood regulation—thereby alleviating psychotic symptoms. The deuterium labeling contributes to enhanced stability and lower metabolic degradation rates, allowing for better assessment of its pharmacokinetics.
Benperidol-d5 exhibits several notable physical properties:
Chemical properties include:
Further analysis reveals that Benperidol-d5 has a high first-pass effect when administered orally, which significantly influences its bioavailability.
Benperidol-d5 is extensively utilized in scientific research due to its unique properties:
Deuterated analogs like Benperidol-d5 (C₂₂H₁₉D₅FN₃O₂; MW 386.5 g/mol) incorporate stable deuterium isotopes at specific molecular sites, enhancing metabolic stability while preserving pharmacological activity. This deuterium-hydrogen substitution reduces the compound's metabolic degradation rate by up to 7-fold through the kinetic isotope effect (KIE), extending its half-life in experimental systems. Such tracers enable precise tracking of drug distribution, receptor engagement, and metabolite formation via mass spectrometry or positron emission tomography (PET), circumventing signal interference from endogenous neurotransmitters. Benperidol-d5 exemplifies this utility in dopaminergic pathway research, where temporal resolution of receptor binding dynamics remains technically challenging [9].
Benperidol-d5 retains the high-affinity dopamine receptor binding profile of its parent compound benperidol, functioning as a selective probe for D2-like receptors. Its deuterated form exhibits:
Benperidol-d5 illuminates three critical aspects of receptor pharmacology:
Benperidol (developed 1961, marketed 1966) emerged from Janssen Pharmaceutica’s butyrophenone optimization program. Its clinical profile revealed two paradigm-shifting attributes:
Table 1: Receptor Binding Profile of Benperidol-d5
Receptor | Affinity (Ki, nM) | Selectivity vs. D2 | Functional Activity |
---|---|---|---|
D2 | 0.027 | Reference | Inverse agonist |
D4 | 0.066 | 2.4-fold lower | Inverse agonist |
5-HT2A | 3.75 | 139-fold lower | Antagonist |
D1 | 4,100 | 151,852-fold lower | Antagonist |
D3 | 0.30 | 11.1-fold lower | Partial agonist |
Table 2: Isotopic Comparison: Benperidol vs. Benperidol-d5
Property | Benperidol | Benperidol-d5 | Functional Impact |
---|---|---|---|
Molecular weight | 381.45 g/mol | 386.5 g/mol | Mass spectrometry differentiation |
Metabolic half-life | ~8 hours | >15 hours | Extended imaging windows |
CYP3A4 oxidation rate | 100% (ref) | 22-30% | Reduced metabolite interference |
Plasma protein binding | 92% | 92% | Unchanged distribution |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7